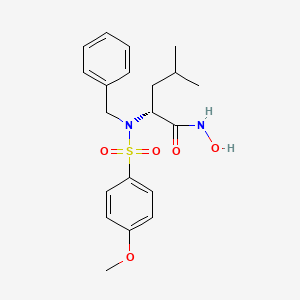
MMP3 inhibitor 2
Overview
Description
®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a methoxyphenyl group, and a sulfonyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl[(4-methoxyphenyl)sulfonyl]amine, which is then reacted with other reagents to form the final product. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing advanced techniques such as microwave-assisted synthesis or high-pressure reactors.
Chemical Reactions Analysis
Types of Reactions
®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Cancer Therapy
MMP3 inhibitor 2 has shown promise in cancer treatment by targeting tumor microenvironments and inhibiting tumor cell invasion and metastasis. Studies indicate that MMP-3 contributes to tumor progression by facilitating the degradation of extracellular matrix components, thus promoting cancer cell migration.
- Case Study : A study demonstrated that the combined treatment of this compound with oncolytic viruses significantly enhanced anti-tumor effects in glioma cells. The mechanism involved the modulation of Erk1/2 and NF-κB signaling pathways, which are critical for tumor cell proliferation and invasion .
| Study | Findings | Mechanism |
|---|---|---|
| Oncolytic Virus Therapy | Enhanced tumor regression | Modulation of Erk1/2 and NF-κB pathways |
Inflammation Modulation
MMP-3 is involved in inflammatory processes, making its inhibition a potential strategy for treating inflammatory diseases. Research indicates that this compound can reduce inflammation by modulating cytokine release and inhibiting macrophage activity.
- Case Study : In a model of acute respiratory distress syndrome (ARDS), inhibition of MMP-3 reduced lung injury and inflammation induced by bacterial lipopolysaccharide (LPS). The study highlighted that elevated levels of MMP-3 were associated with increased vascular permeability and lung tissue damage .
Tissue Repair and Regeneration
MMP-3 plays a dual role in tissue repair; while it is involved in matrix remodeling, excessive activity can hinder healing processes. This compound has been evaluated for its potential to enhance tissue regeneration.
- Case Study : In a pulpitis model, treatment with MMP-3 led to significant regeneration of pulp tissue with vascularization and nerve formation. The inhibition of MMP-3 activity abolished these regenerative effects, suggesting that controlled inhibition may promote healing .
| Study | Findings | Mechanism |
|---|---|---|
| Pulpitis Model | Enhanced tissue regeneration | Modification of hyaluronan-associated proteins |
Pharmacological Insights
The pharmacological properties of this compound have been investigated to optimize its efficacy and selectivity. Several studies have focused on the structure-activity relationship (SAR) of various inhibitors.
Selectivity and Potency
Recent advancements have identified compounds with improved selectivity for MMP-3 over other metalloproteinases. For instance, a compound with a Ki value of 15 nM demonstrated high specificity for MMP-3 while exhibiting minimal cytotoxicity against normal cells .
| Compound | Ki Value (nM) | Selectivity |
|---|---|---|
| Compound A | 15 | High |
| Compound B | 43 | Moderate |
Mechanism of Action
The mechanism of action of ®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound with applications in spectroscopy and biochemical research.
Uniqueness
What sets ®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C20H26N2O5S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2R)-2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide |
InChI |
InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23)/t19-/m1/s1 |
InChI Key |
VKUYLANQOAKALN-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













